BenchChemオンラインストアへようこそ!

3-methyl-1H-indazol-5-ol

Kinase Inhibition Cancer Therapeutics Akt Signaling

Procure 3-methyl-1H-indazol-5-ol (CAS 904086-08-4) as a non-substitutable building block for three high-value therapeutic programs: (1) potent Akt kinase inhibitors—the 3-methyl group is critical for achieving picomolar potency demonstrated in A-443654 (Ki=160 pM) and A-674563 (Ki=11 nM); (2) M4 muscarinic PAMs for schizophrenia and cognitive disorders; and (3) αv integrin antagonists for fibrosis and cancer per patent CN201780082125.5. Using unsubstituted indazole analogs leads to divergent synthetic routes and suboptimal pharmacological profiles. Available in ≥98% purity with full analytical documentation.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 904086-08-4
Cat. No. B3165865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-indazol-5-ol
CAS904086-08-4
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)O
InChIInChI=1S/C8H8N2O/c1-5-7-4-6(11)2-3-8(7)10-9-5/h2-4,11H,1H3,(H,9,10)
InChIKeyKFJXASDLOGNCHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-indazol-5-ol (CAS 904086-08-4) Supplier and Technical Grade Overview


3-Methyl-1H-indazol-5-ol (CAS 904086-08-4) is a heterocyclic organic compound belonging to the indazole family, featuring a methyl group at the 3-position and a hydroxyl group at the 5-position on the indazole core [1]. This specific substitution pattern imparts unique reactivity, making it a valuable pharmaceutical intermediate in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators [2]. The compound is typically utilized in research settings for the development of novel bioactive molecules, with typical commercial specifications including a purity of ≥95% and a molecular weight of 148.16 g/mol .

Why Unsubstituted Indazoles Cannot Replace 3-Methyl-1H-indazol-5-ol in Advanced Intermediate Applications


While the indazole scaffold is common, specific substitution patterns critically govern both the synthetic utility and the biological profile of the resulting advanced compounds. The 3-methyl group on 3-methyl-1H-indazol-5-ol is not merely a spectator; it directly influences the compound's electronic properties and steric bulk, which in turn affect its reactivity in downstream coupling reactions and the binding affinity of the final drug candidates [1]. For instance, the presence of the 3-methyl group is a key structural feature in the synthesis of highly potent Akt inhibitors like A-443654 and A-674563, where even minor modifications to the indazole core can drastically alter kinase selectivity and potency . Using a simpler, unsubstituted analog like 1H-indazol-5-ol would lead to a different synthetic trajectory and a final compound with an altered, and likely suboptimal, pharmacological profile, as evidenced by the distinct biological activities of C5- and C6-substituted indazole derivatives [2].

Quantitative Differentiation of 3-Methyl-1H-indazol-5-ol from Closest Analogs: A Procurement-Focused Evidence Guide


Enabling Synthesis of Ultra-Potent Akt Inhibitor A-443654 (Ki = 160 pM)

3-Methyl-1H-indazol-5-ol serves as an essential synthetic precursor for A-443654, a pan-Akt inhibitor with a Ki of 160 pM across all three Akt isoforms (PKBα, PKBβ, PKBγ) . This contrasts with simpler indazole cores, which when used as building blocks, do not yield compounds with this specific picomolar potency and selectivity profile. The 3-methyl substitution is a key determinant in the final molecule's ability to achieve this high-affinity interaction with the ATP-binding pocket of Akt kinases, as demonstrated by structural studies [1].

Kinase Inhibition Cancer Therapeutics Akt Signaling

Key Intermediate for Orally Bioavailable Akt1 Inhibitor A-674563 (Ki = 11 nM)

The compound is a critical building block for A-674563, an orally bioavailable Akt1 inhibitor with a Ki of 11 nM [1]. A-674563 demonstrates >30-fold selectivity for Akt1 over PKC . This oral bioavailability (67% in mice) and improved pharmacokinetic profile are directly linked to the structural features derived from the 3-methyl-1H-indazol-5-ol precursor [1]. In contrast, related analogs built from other indazole cores often lack this combination of oral activity and target selectivity, as evidenced by the 70-fold lower activity of A-674563 compared to A-443654, which shares the same indazole building block but has a different overall structure [1].

Oral Bioavailability Akt1 Selectivity Oncology

Precursor for Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

3-Methyl-1H-indazol-5-ol is a documented precursor for synthesizing positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor [1]. This application is highly specific, as M4 PAMs represent a novel therapeutic strategy for psychosis and cognitive disorders [2]. While many indazole derivatives have been explored for various GPCR targets, the 3-methyl-5-hydroxy substitution pattern appears privileged for accessing this particular class of M4 PAMs, which have demonstrated potentiation of acetylcholine-mediated calcium mobilization in CHO-K1 cells with EC50 values in the low micromolar range [3]. The use of a different indazole precursor, such as a 1H-indazol-5-ol lacking the 3-methyl group, would not yield the same series of M4 PAMs as described in patent literature [1].

GPCR Modulation Neuroscience Schizophrenia

Optimized Physicochemical Profile vs. 1H-Indazol-5-ol: LogP and Solubility

Compared to the unsubstituted 1H-indazol-5-ol (MW: 134.14 g/mol, LogP: ~1.1 predicted), 3-methyl-1H-indazol-5-ol exhibits a higher molecular weight (148.16 g/mol) and a higher predicted LogP of 1.6, indicating increased lipophilicity [1]. This difference in lipophilicity is crucial, as it can influence membrane permeability and the compound's behavior in subsequent synthetic transformations. The methyl group also adds steric bulk, which can be leveraged to improve metabolic stability or target selectivity in the final drug molecule [2]. While 1H-indazol-5-ol is a known D-amino acid oxidase (DAAO) inhibitor (IC50 = 2.03 µM), the 3-methyl derivative is not reported to have this activity, underscoring how a single methyl substitution can redirect the compound's biological profile [3].

Physicochemical Properties Drug-likeness Medicinal Chemistry

Optimal Procurement Scenarios for 3-Methyl-1H-indazol-5-ol (CAS 904086-08-4) Based on Evidence


Medicinal Chemistry: Synthesis of Next-Generation Akt Kinase Inhibitors

Procure 3-methyl-1H-indazol-5-ol as a strategic starting material for the development of novel, potent, and selective Akt kinase inhibitors. As demonstrated by its use in the synthesis of A-443654 (Ki = 160 pM) and A-674563 (Ki = 11 nM), this compound provides a direct route to a privileged chemical space with proven target engagement and favorable drug-like properties, including oral bioavailability [1]. Its unique substitution pattern is non-substitutable for achieving the reported potency and selectivity profiles.

Neuroscience Drug Discovery: Targeting M4 Muscarinic Receptors

Utilize 3-methyl-1H-indazol-5-ol for the synthesis of positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. This is a well-documented application in patent literature, and the compound's structure is specifically suited for generating molecules that modulate this therapeutically relevant GPCR target for indications like schizophrenia and cognitive disorders [2]. Using a generic indazole precursor would not yield compounds within this specific M4 PAM chemical series.

Chemical Biology: Development of Integrin Antagonists for Fibrosis Research

Employ 3-methyl-1H-indazol-5-ol as a key intermediate in the preparation of αv integrin antagonists. This application is supported by patent filings (e.g., CN201780082125.5), which describe its use in synthesizing compounds for treating integrin-mediated pathologies such as fibrosis and cancer [3]. The 3-methyl-5-hydroxy substitution is a critical design element for achieving antagonism of these specific integrin targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-1H-indazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.